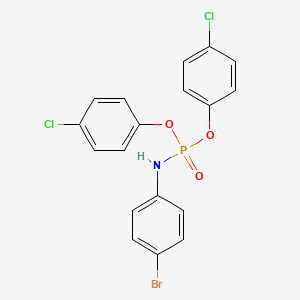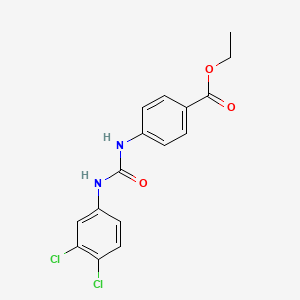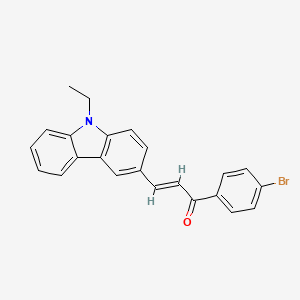![molecular formula C16H17N3O2 B3828701 4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]aniline](/img/structure/B3828701.png)
4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]aniline
描述
4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]aniline is an organic compound characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]aniline typically involves the condensation of 4-nitroaniline with an appropriate aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond (C=N). Common reagents used in this synthesis include acetic acid, hydrochloric acid, or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, where the imine bond may be oxidized to form corresponding oxides.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst (e.g., palladium on carbon).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides).
Major Products Formed
Reduction: Formation of 4-amino-N-[(Z)-4-phenylbutan-2-ylideneamino]aniline.
Oxidation: Formation of corresponding oxides or other oxidized derivatives.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
科学研究应用
4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]aniline involves its interaction with molecular targets and pathways within biological systems. The nitro group and imine bond play crucial roles in its reactivity and biological activity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
DNA Interaction: Binding to DNA and interfering with replication or transcription processes.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress by generating reactive oxygen species.
相似化合物的比较
Similar Compounds
4-nitroaniline: A simpler compound with a nitro group and aniline group attached to a benzene ring.
4-nitro-N-methylaniline: A derivative with a methyl group attached to the nitrogen atom.
4-nitro-N-phenylaniline: A compound with a phenyl group attached to the nitrogen atom.
Uniqueness
4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]aniline is unique due to the presence of the imine bond and the specific arrangement of the phenylbutan-2-ylidene group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-13(7-8-14-5-3-2-4-6-14)17-18-15-9-11-16(12-10-15)19(20)21/h2-6,9-12,18H,7-8H2,1H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGKQPYTDZIIRX-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(Z)-2-acetamido-3-[3-(hydroxymethyl)anilino]-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B3828618.png)
![2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine](/img/structure/B3828636.png)
![4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B3828642.png)


![bis(2-methoxyphenyl) [3-(trifluoromethyl)phenyl]amidophosphate](/img/structure/B3828660.png)
![4-[(E)-phenyldiazenyl]-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B3828680.png)
![7-fluoro-2-methyl-4-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B3828683.png)
![N-(2,5-dichlorophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3828686.png)
![N-(2,5-dichlorophenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide](/img/structure/B3828692.png)
![4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide](/img/structure/B3828695.png)
![N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-nitrobenzamide](/img/structure/B3828712.png)

![6-BROMO-3-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-5-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE](/img/structure/B3828726.png)
